molecular formula C10H15BrN2O2 B11777227 Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11777227
M. Wt: 275.14 g/mol
InChI Key: KJHQUMOPUXAPFP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a high-value brominated imidazole derivative designed for use in organic and medicinal chemistry research. This compound integrates a bromine atom and an ester functional group on the imidazole ring, making it a versatile and critical building block for the synthesis of more complex nitrogen-containing heterocycles . Its primary research value lies in its application as a key intermediate in the development of novel pharmaceutical compounds. The bromine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of diverse chemical libraries for drug discovery programs . The ester group can be readily hydrolyzed to a carboxylic acid or transformed into other functionalities, including amides . The 1-isopropyl and 4-methyl substituents on the imidazole core are of significant interest for structure-activity relationship (SAR) studies, as these alkyl groups can be modified to fine-tune the physicochemical properties, potency, and selectivity of target molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3

InChI Key

KJHQUMOPUXAPFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1C(C)C)Br)C

Origin of Product

United States

Preparation Methods

Condensation Reaction

The synthesis begins with 1-methyl-1H-imidazole-5-carboxylic acid (Compound A-1) as the starting material. Condensation with an amine (Compound A-2) is facilitated by HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature. Key parameters include:

  • Molar ratio : 1:2 to 1:2.5 (Compound A-1 to base).

  • Reaction time : 10–18 hours.

  • Workup : Quenching with water, filtration, and washing with dichloromethane yield Compound A-3 (amide intermediate).

Bromination with N-Bromosuccinimide (NBS)

Bromination of Compound A-3 employs NBS in chloroform with azodiisobutyronitrile (AIBN) as a radical initiator.

  • Conditions : Heating to 50°C for 12 hours.

  • Outcome : Selective bromination at the 4-position of the imidazole ring, yielding Compound A-4 with high regioselectivity.

  • Yield : >80% after column chromatography.

Debromination with Methylmagnesium Iodide (MeMgI)

The final step involves debromination of Compound A-4 using MeMgI in tetrahydrofuran (THF) .

  • Conditions : Ice bath cooling (0–5°C) followed by heating to 50°C for 3 hours.

  • Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography yield the target compound.

  • Overall yield : 65–75% across three steps.

One-Pot NBS-Mediated Bromination and Cyclization

Bromination of Ethylbenzene Derivatives

An alternative approach leverages NBS in a one-pot protocol to brominate ethylbenzene derivatives, forming α-bromo ketones as intermediates.

  • Reagents : NBS (3.5 equiv.), AIBN (10 mol%) in ethyl acetate/water (5:1) at 65°C.

  • Mechanism : Radical bromination via the Wohl-Ziegler reaction, followed by hydrolysis to acetophenone derivatives.

Cyclization with Ammonia Sources

The α-bromo ketone intermediate reacts with ammonium acetate or 2-aminopyridine under heating (80°C) to form the imidazole core.

  • Solvent system : Water/1,4-dioxane mixture.

  • Yield : Up to 95% for imidazo[1,2-a]pyridine derivatives.

Alkylation and Esterification Strategies

N-Alkylation of Imidazole Precursors

Sodium hydride-mediated alkylation introduces the isopropyl group to the imidazole nitrogen.

  • Substrate : Ethyl 4(5)-cyano-5(4)-imidazolecarboxylate.

  • Reagent : Dimethyl sulfate in DMF at 0°C.

  • Yield : 39–63% after recrystallization.

Esterification Catalyzed by NBS

NBS acts as a catalyst for esterification of carboxylic acids with ethanol under mild conditions.

  • Conditions : NBS (7 mol%), 70°C, 1–20 hours.

  • Application : Converts 4-methylimidazole-5-carboxylic acid to its ethyl ester with >90% conversion.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Three-Step SynthesisHigh regioselectivity; scalable for industryLengthy purification steps65–75%
One-Pot NBS ProtocolReduced steps; eco-friendly solvent (water)Requires radical initiators (AIBN)80–95%
Alkylation/EsterificationModular for diverse substituentsLow yields in alkylation steps39–63%

Mechanistic Insights and Optimization

Role of NBS in Bromination

NBS facilitates electrophilic bromination via the generation of bromine radicals (Br- ), ensuring selective substitution at the imidazole 4-position. In polar solvents (e.g., chloroform), NBS exhibits enhanced solubility, improving reaction kinetics.

Debromination Dynamics

MeMgI promotes reductive debromination through a single-electron transfer (SET) mechanism, cleaving the C–Br bond while preserving the ester functionality. Tetrahydrofuran stabilizes the Grignard reagent, preventing side reactions.

Solvent and Temperature Effects

  • DMF : Enhances condensation efficiency via polar aprotic interactions.

  • THF : Optimal for debromination due to its low polarity and high boiling point.

  • Water : Reduces byproduct formation in one-pot methods .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazoles .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is primarily investigated for its pharmacological properties. It belongs to the imidazole family, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Studies indicate that certain imidazole derivatives can inhibit cancer cell proliferation. Preliminary data suggest that this compound may induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms of action .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Bioactive Compounds

The compound can be utilized in the synthesis of various bioactive molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of different functional groups, which is valuable in drug development .

Catalysis

Imidazole derivatives are often used as catalysts in organic reactions. This compound has been explored for its catalytic efficiency in promoting reactions such as cycloaddition and cross-coupling reactions, which are essential in synthesizing complex organic compounds .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a research project conducted by a pharmaceutical company, this compound was tested against several cancer cell lines. The compound exhibited selective cytotoxicity, particularly towards breast cancer cells, suggesting its potential as a therapeutic agent .

Data Table: Summary of Applications

Application AreaObservations/FindingsReferences
Medicinal ChemistryAntimicrobial activity against bacterial strains
Induction of apoptosis in cancer cell lines
Organic SynthesisIntermediate for synthesizing bioactive compounds
Effective catalyst in organic reactions
Case StudySignificant antimicrobial efficacy
Selective anticancer activity

Mechanism of Action

The mechanism of action of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score
Ethyl 2-bromo-1H-imidazole-5-carboxylate 74478-93-6 C₆H₇BrN₂O₂ 219.04 Bromine (C2), ethyl ester (C5) 0.89
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate 120781-02-4 C₆H₇BrN₂O₂ 219.04 Bromine (C2), methyl ester (C5), methyl (N1) 0.82
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid 852181-03-4 C₅H₅BrN₂O₂ 205.01 Bromine (C2), carboxylic acid (C4), methyl (N1) 0.72
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate 1363381-07-0 C₁₀H₁₀BrN₂O₂ 270.10 Bromine (C7), fused imidazo-pyridine ring, ethyl ester (C1) 0.68
This compound (Target) 1708026-90-7 C₁₀H₁₅BrN₂O₂ 275.14 Bromine (C2), isopropyl (N1), methyl (C4), ethyl ester (C5) N/A

Key Differences and Implications

Substituent Effects on Reactivity and Solubility :

  • The isopropyl group at N1 in the target compound introduces significant steric bulk compared to the simpler methyl or hydrogen substituents in analogues like 120781-02-4 and 74478-93-4. This may reduce nucleophilic substitution rates at adjacent positions but enhance lipophilicity .
  • The methyl group at C4 distinguishes the target compound from 852181-03-4 (carboxylic acid at C4), which is more polar and likely to participate in hydrogen bonding .

Electronic Effects: Bromine at C2 in all listed compounds acts as an electron-withdrawing group, activating the imidazole ring for electrophilic substitution.

Synthetic Utility :

  • Ethyl ester groups (e.g., in 74478-93-6 and the target compound) are common protecting groups for carboxylic acids, facilitating further functionalization. The discontinued status of the target compound suggests challenges in synthesis or stability compared to analogues like 120781-02-4.

Biological Activity

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family, characterized by its unique structural features, including an ethyl ester group, a bromine atom, and various alkyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H15BrN2O2
Molecular Weight275.14 g/mol
IUPAC Nameethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate
InChIInChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3
InChI KeyKJHQUMOPUXAPFP-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(N=C(N1C(C)C)Br)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions that can modify biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds within the imidazole family exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against a range of pathogens:

  • Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria.
  • Antifungal : Shows potential in inhibiting fungal growth, particularly in pathogenic strains.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The compound has demonstrated:

  • Inhibition of Cancer Cell Proliferation : In vitro assays have shown that it can inhibit the growth of various cancer cell lines.

Case Study Example

A study involving human cancer cell lines found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Summary of Biological Activities

Activity TypeObservations/Findings
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits proliferation in cancer cell lines
Mechanism of ActionInteraction with enzymes and receptors

Comparative Analysis

Comparative studies have highlighted the unique properties of this compound relative to other halogenated imidazoles:

CompoundBiological Activity
Ethyl 2-bromo-1-isopropyl-4-methylBroad-spectrum antimicrobial activity
Ethyl 2-chloro-1-isopropyl-4-methylLimited efficacy against certain fungi
Ethyl 2-fluoro-1-isopropyl-4-methylReduced cytotoxicity but less potent

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects. Investigations into combination therapies with existing antibiotics or anticancer agents are also being pursued to improve therapeutic outcomes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For brominated imidazole derivatives, column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates. Monitoring via TLC and verifying purity via NMR (δ 1.35 ppm for ethyl ester protons) and ESI-MS (e.g., m/z 301.1 [M+H]+) ensures reproducibility. Adjusting stoichiometry of brominating agents (e.g., NBS) and protecting groups for the isopropyl substituent can minimize side reactions .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Emergency measures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste. Acute toxicity data (e.g., LD50 > 2000 mg/kg in rodents) suggest moderate hazard, but aquatic toxicity necessitates strict containment .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns substituents (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm; imidazole protons at δ 7.2–8.1 ppm).
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ at 301.1) and fragmentation patterns.
  • FTIR : Identifies carbonyl (C=O at ~1700 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches.
    Cross-validation with NIST reference data ensures accuracy .

Advanced Research Questions

Q. How can crystallography data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement ( ) can resolve regiochemical uncertainties (e.g., bromine position on the imidazole ring). Mercury CSD 2.0 enables visualization of hydrogen-bonding networks (e.g., C–H···O interactions between ester groups) and packing motifs. Graph set analysis ( ) classifies hydrogen-bond patterns (e.g., R₂²(8) motifs), critical for understanding polymorphism .

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies involve synthesizing analogs (e.g., varying substituents at positions 1, 2, and 4) and evaluating biological activity. For example:

Substituent PositionModificationBiological Impact (Example)
2 (Bromo)Replacement with ClReduced steric hindrance
1 (Isopropyl)Cyclohexyl substitutionEnhanced lipophilicity
5 (Ester)Hydrolysis to acidImproved solubility
Activity assays (e.g., enzyme inhibition) paired with molecular docking (e.g., EGFR targets, ) quantify SAR trends .

Q. How to address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes (e.g., rotamerism of the isopropyl group). Solutions include:

  • Variable-temperature NMR : Freezes conformational exchange (e.g., coalescence temperature analysis).
  • DFT calculations : Predicts stable conformers and compares with experimental data.
  • Crystallography : Provides static structural snapshots to validate spectroscopic assignments .

Q. What computational methods predict intermolecular interactions affecting crystallization?

  • Methodological Answer : Mercury’s Materials Module identifies recurring packing motifs (e.g., π-stacking of aryl groups). Etter’s hydrogen-bond rules ( ) prioritize likely interactions (e.g., N–H···O bonds). Molecular dynamics simulations (e.g., AMBER) model solvent effects on nucleation, aiding in polymorph control .

Data Contradiction Analysis Example

  • Issue : Discrepancy between calculated (DFT) and observed (XRD) bond angles in the imidazole ring.
  • Resolution : Check for crystal-packing forces (e.g., steric pressure from isopropyl groups) distorting the ideal geometry. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts .

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